piperolactam C
piperolactam C
Piperolactam c belongs to the class of organic compounds known as aristolactams. These are phenanthrenic compounds containing a five-membered lactam ring and a 1, 3-dioxolane ring fused to the phenanthrene ring system. Piperolactam c exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, piperolactam c is primarily located in the membrane (predicted from logP). Outside of the human body, piperolactam c can be found in herbs and spices. This makes piperolactam c a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
116064-76-7
VCID:
VC21291587
InChI:
InChI=1S/C18H15NO4/c1-21-15-12-10-7-5-4-6-9(10)8-11-13(12)14(18(20)19-11)16(22-2)17(15)23-3/h4-8H,1-3H3,(H,19,20)
SMILES:
COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC
Molecular Formula:
C18H15NO4
Molecular Weight:
309.3 g/mol
piperolactam C
CAS No.: 116064-76-7
Cat. No.: VC21291587
Molecular Formula: C18H15NO4
Molecular Weight: 309.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Piperolactam c belongs to the class of organic compounds known as aristolactams. These are phenanthrenic compounds containing a five-membered lactam ring and a 1, 3-dioxolane ring fused to the phenanthrene ring system. Piperolactam c exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, piperolactam c is primarily located in the membrane (predicted from logP). Outside of the human body, piperolactam c can be found in herbs and spices. This makes piperolactam c a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 116064-76-7 |
| Molecular Formula | C18H15NO4 |
| Molecular Weight | 309.3 g/mol |
| IUPAC Name | 13,14,15-trimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one |
| Standard InChI | InChI=1S/C18H15NO4/c1-21-15-12-10-7-5-4-6-9(10)8-11-13(12)14(18(20)19-11)16(22-2)17(15)23-3/h4-8H,1-3H3,(H,19,20) |
| Standard InChI Key | GYYIMUXZCUHECT-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC |
| Canonical SMILES | COC1=C(C(=C2C3=C1C4=CC=CC=C4C=C3NC2=O)OC)OC |
| Appearance | Yellow powder |
| Melting Point | 187-188°C |
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